Butyl {[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
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Overview
Description
Butyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds. The presence of cyano and carbonyl groups in the structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for cyanoacetamides, including butyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate, often involve solvent-free reactions to minimize waste and improve efficiency. The fusion method, which involves the solvent-free reaction of aryl amines with ethyl cyanoacetate, is widely used due to its simplicity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
Butyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown diverse biological activities, making it a subject of interest in biochemical research.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of butyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate involves its interaction with various molecular targets and pathways. The cyano and carbonyl groups in the compound enable it to participate in nucleophilic addition and substitution reactions, which are crucial for its biological activity. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-cyanophenylboronic acid: Another compound with a cyano group and similar structural features.
Cyanoacetamide derivatives: A broad class of compounds with similar reactivity and applications.
Uniqueness
Butyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C19H22N2O3S |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
butyl 2-[[5-cyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C19H22N2O3S/c1-3-4-9-24-18(23)12-25-19-16(11-20)15(10-17(22)21-19)14-8-6-5-7-13(14)2/h5-8,15H,3-4,9-10,12H2,1-2H3,(H,21,22) |
InChI Key |
BXYMMSPPJIWQHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=CC=C2C)C#N |
Origin of Product |
United States |
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